Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Overview
Description
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a chemical compound belonging to the class of tetrahydrofuran derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester functional group. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique chemical structure and reactivity .
Scientific Research Applications
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate typically involves the protection of an amino group with a Boc group, followed by esterification. One common method includes the reaction of tetrahydrofuran-3-carboxylic acid with Boc anhydride in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified using methanol and a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Hydrolysis: Tetrahydrofuran-3-carboxylic acid.
Deprotection: Free amine derivative.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-tetrahydrofuran-carboxylate: Lacks the Boc protection, making it more reactive.
Ethyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(Boc-amino)tetrahydropyran-3-carboxylate: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is unique due to its combination of a Boc-protected amino group and a methyl ester, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQNYKFGJHHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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